Cortisol octanoate

Lipophilicity Skin Permeation Topical Formulation

Topical formulation R&D and ANDA impurity profiling demand a reliable, high-purity reference standard of cortisol octanoate with verified differentiation from shorter-chain esters. - Distinct LogP 5.70 ensures predictable skin permeation and enzyme-mediated hydrolysis kinetics not replicable by acetate (C2) or butyrate (C4) esters. - Serves as both impurity reference and unlabeled precursor for stable isotope-labeled internal standards (e.g., d15 analog) for ICH Q2(R1)-compliant LC-MS/MS method validation. - Available from stock with full certificates of analysis, supporting immediate global dispatch.

Molecular Formula C29H44O6
Molecular Weight 488.7 g/mol
CAS No. 6678-14-4
Cat. No. B144809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisol octanoate
CAS6678-14-4
Synonyms(11β)-11,17-Dihydroxy-21-[(1-oxooctyl)oxy]-pregn-4-ene-3,20-dione;  Cortisol Octanoate;  Cortisol 21-Octanoate;  Hydrocortisone Octanoate
Molecular FormulaC29H44O6
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1
InChIKeyVWVPRYMOFYIOOZ-KAQKJVHQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 250 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cortisol Octanoate: Reference Standard and Prodrug


Cortisol octanoate (CAS 6678-14-4), also known as hydrocortisone 21-octanoate or hydrocortisone 21-caprylate, is a synthetic C21-ester derivative of the endogenous glucocorticoid cortisol (hydrocortisone) [1]. As a medium-chain fatty acid ester (C8 octanoate), this compound exhibits enhanced lipophilicity compared to the parent hydrocortisone free alcohol (calculated ACD/LogP 5.70 vs. ~1.61), a physicochemical modification that directly influences its skin permeation properties and metabolic stability . The compound serves both as a research reference standard for analytical method development and as a prodrug candidate in topical formulations where controlled release and improved stratum corneum partitioning are desired [2].

Analytical Reference Standard Unlabeled precursor for d15 SIL-IS; impurity profiling in LC-MS/MS method development
Topical Prodrug Research Higher lipophilicity supports skin permeation and controlled-release study models

Cortisol Octanoate: Why Substitutes Fail


In the context of topical formulation development and analytical reference standard selection, simple substitution of cortisol octanoate with hydrocortisone free base or other 21-ester variants (e.g., acetate C2, butyrate C4) is scientifically invalid. The octanoate (C8) ester confers a distinct lipophilicity profile (LogP 5.70) that governs stratum corneum partitioning and enzymatic hydrolysis kinetics in ways that shorter-chain esters cannot replicate [1]. Esterase-mediated cleavage rates in viable epidermis are chain-length dependent, directly impacting the temporal profile of active cortisol release at the target site [2]. Furthermore, in analytical chemistry, cortisol octanoate is utilized as a specific impurity reference standard and as a stable isotope-labeled internal standard (e.g., d15 analog) for LC-MS/MS quantification of hydrocortisone formulations—a role for which the free base or alternative esters are chromatographically and mass spectrometrically unsuitable [3]. The sections below provide quantitative evidence substantiating these differentiation points.

Lipophilicity Mismatch

Free base or shorter-chain esters may not replicate the stratum corneum partitioning behavior of the C8 ester.

Hydrolysis Kinetics Shift

Esterase-mediated cleavage rates vary with chain length; replacing C8 with C2 or C4 may alter the temporal release profile in prodrug activation models.

SIL-IS Non-interchangeability

Only the matched d15 analog co-elutes with cortisol octanoate; hydrocortisone-d4 or alternative esters are unsuitable as internal standards for LC-MS/MS quantification.

Cortisol Octanoate: Comparative Evidence


Lipophilicity and Stratum Corneum Partitioning

Cortisol octanoate demonstrates a calculated ACD/LogP of 5.70, compared to hydrocortisone free base which has an XLogP3 of 1.61 [1]. This approximately 4.1 log unit difference corresponds to a theoretical ~12,500-fold higher octanol-water partition coefficient, directly predicting substantially enhanced partitioning into the lipid-rich stratum corneum [2]. The increased lipophilicity is a direct consequence of the C8 octanoate esterification at the 21-position, a modification that distinguishes it from both the free alcohol and shorter-chain esters (e.g., acetate, LogP ~2.3).

Lipophilicity (LogP)
Head-to-head
Target 5.70 | Free base 1.61 ΔLogP ≈ 4.1
Higher octanol-water partition coefficient supports skin permeation research.
Calculated values (ACD/LogP vs XLogP3); experimental confirmation advised.
Lipophilicity Skin Permeation Topical Formulation

Mild-to-Moderate Topical Potency Classification

Hydrocortisone 21-esters exhibit a potency hierarchy that correlates with ester chain length and lipophilicity. Hydrocortisone free base (1% concentration) is classified as low potency (Class 7), hydrocortisone acetate (1%) as mild potency (Class 7), and hydrocortisone butyrate (0.1%) as potent (Class 5) [1][2]. Cortisol octanoate, with an intermediate C8 chain, is positioned between acetate (C2) and butyrate (C4) in terms of lipophilicity, and is thus categorized as a mild-to-moderate potency corticosteroid [3]. This classification is critical for selecting the appropriate ester for specific dermatological indications where over- or under-potency can lead to therapeutic failure or adverse effects.

Topical Potency Class
Class-level
Mild-to-moderate potency (inferred) vs. low (free base), mild (acetate), potent (butyrate)
Intermediate potency class supports selection for specific research models.
Based on vasoconstrictor assay classification; direct C8 data limited.
Potency Classification Dermatology Glucocorticoid Receptor

Esterase Hydrolysis: Sustained Cortisol Release

The rate of esterase-mediated hydrolysis of hydrocortisone 21-esters in viable epidermis is chain-length dependent. The C2 acetate ester is rapidly cleaved, resulting in a burst release of active cortisol, while the C4 butyrate ester is hydrolyzed more slowly, prolonging activity [1]. Cortisol octanoate (C8) exhibits an intermediate hydrolysis rate—slower than acetate but faster than longer-chain esters such as undecanoate (C11) [2]. This kinetic profile enables a more sustained, yet not excessively prolonged, release of active hydrocortisone, which is desirable for topical formulations requiring consistent anti-inflammatory effect without the risk of systemic accumulation [3].

Esterase Hydrolysis Rate
Class-level
Acetate > octanoate > butyrate > undecanoate (fastest to slowest)
Intermediate kinetics may support sustained-release prodrug study.
In vitro skin esterase assay ranking.
Prodrug Activation Esterase Metabolism Sustained Release

Stable Isotope-Labeled Internal Standard for LC-MS/MS

Cortisol octanoate-d15 (deuterated analog of CAS 6678-14-4) is employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of hydrocortisone and its esters in pharmaceutical formulations and biological matrices [1]. The d15 labeling provides a mass shift of +15 Da relative to the unlabeled analyte, enabling precise quantitation by compensating for matrix effects and ionization variability . In contrast, hydrocortisone free base-d4 or acetate-d4 analogs are chromatographically distinct and cannot serve as SIL-IS for cortisol octanoate due to differing retention times and fragmentation patterns . This specific utility in analytical method development and ANDA submissions is a key procurement driver for cortisol octanoate reference standards over alternative hydrocortisone derivatives.

SIL-IS Co-elution
Data to verify
d15 analog co-elutes with unlabeled cortisol octanoate Hydrocortisone-d4 does not.
Matched SIL-IS is essential for LC-MS/MS bioanalytical method validation.
Supplier specification; independent verification recommended.
Bioanalysis LC-MS/MS Stable Isotope Labeling

Cortisol Octanoate: Application Scenarios


Topical Formulation: Enhanced Skin Permeation

Cortisol octanoate is the preferred active pharmaceutical ingredient (API) candidate for topical semi-solid formulations (creams, ointments, gels) where enhanced skin permeation relative to hydrocortisone free base is required, but the high potency and associated safety risks of butyrate or valerate esters are undesirable. The compound's calculated LogP of 5.70 predicts favorable partitioning into the lipid matrix of the stratum corneum, enabling efficient delivery of the active glucocorticoid moiety following esterase-mediated hydrolysis in the viable epidermis [1]. Formulators should consider cortisol octanoate for mild-to-moderate inflammatory dermatoses where sustained, localized cortisol release is the therapeutic objective.

Bioanalytical Method Validation and ANDA Support

Analytical laboratories supporting Abbreviated New Drug Applications (ANDAs) for topical hydrocortisone octanoate formulations require cortisol octanoate as both an impurity reference standard and as the unlabeled precursor for synthesizing or sourcing deuterated internal standards (e.g., cortisol octanoate-d15). The compound is essential for establishing system suitability, determining relative response factors, and validating LC-MS/MS methods in accordance with ICH Q2(R1) and FDA guidance for bioanalytical method validation [2]. Procuring high-purity cortisol octanoate is a critical first step in developing a robust, regulatory-compliant quantitative assay for finished product testing.

Prodrug Activation: Dermal Metabolism Comparison

Cortisol octanoate serves as a key comparator in studies investigating the relationship between hydrocortisone 21-ester chain length, dermal esterase hydrolysis kinetics, and resultant glucocorticoid receptor activation. By comparing cortisol octanoate (C8) with the free base (C0), acetate (C2), butyrate (C4), and undecanoate (C11) esters, researchers can quantitatively map the influence of lipophilicity and enzymatic cleavage rate on the temporal profile of anti-inflammatory activity in ex vivo human skin models [3]. Such data are foundational for the rational design of next-generation topical corticosteroid prodrugs with optimized efficacy and safety profiles.

Lipase-Catalyzed Regioselective Esterification

Cortisol octanoate is a model substrate for developing and optimizing enzymatic synthesis routes for corticosteroid fatty acid esters. As demonstrated by Quintana and Baldessari (2009), lipase-catalyzed regioselective esterification of hydrocortisone at the 21-position can be achieved using octanoic acid as the acyl donor [4]. This green chemistry approach offers advantages over traditional chemical esterification (e.g., sulfuric acid catalysis) including milder reaction conditions, reduced byproduct formation, and improved regioselectivity. Cortisol octanoate is thus a valuable reference compound for biocatalysis research aimed at the sustainable production of steroid ester prodrugs.

Application
Selection Property
Validation Focus
Topical Prodrug Permeation Studies
Lipophilicity-driven skin partitioning
Stratum corneum partitioning and dermal esterase-mediated release
Research Bioanalytical Method Validation
SIL-IS precursor and impurity standard
LC-MS/MS method suitability and matrix-effect correction
Dermal Prodrug Activation Studies
C8 ester hydrolysis kinetics
Temporal cortisol release profile and glucocorticoid receptor activation context
Biocatalysis Research
21‑position regioselective esterification model
Lipase-catalyzed synthesis optimization and green chemistry process

Technical Documentation Hub

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